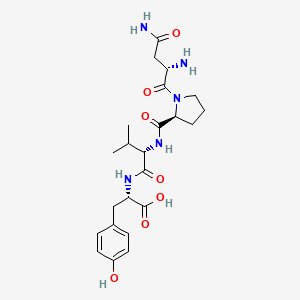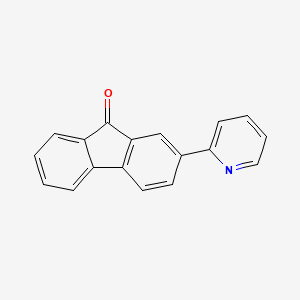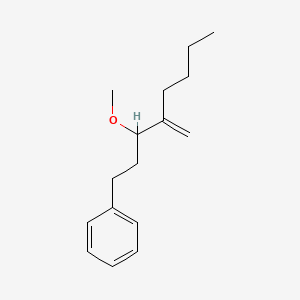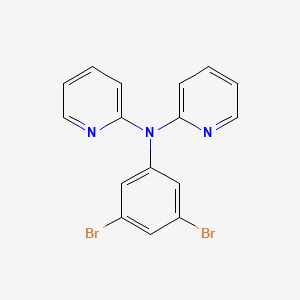
(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a tetrahydropyran ring substituted with benzyloxy, benzyloxymethyl, dioxoisoindolinyl, and methoxyphenoxy groups, making it a highly functionalized molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate typically involves multiple steps, including protection and deprotection of functional groups, formation of the tetrahydropyran ring, and introduction of various substituents. Common reagents used in these synthetic routes include benzyl alcohol, phthalic anhydride, and methoxyphenol. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
The compound (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of benzyloxy groups to benzaldehyde or benzoic acid.
Reduction: Reduction of the dioxoisoindolinyl group to a dihydroisoindolinyl group.
Substitution: Nucleophilic substitution at the benzyloxy or methoxyphenoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups may yield benzaldehyde, while reduction of the dioxoisoindolinyl group may produce a dihydroisoindolinyl derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound’s structural features may enable it to interact with specific biomolecules, making it a potential candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.
Medicine
In medicine, the compound’s unique structure could be explored for its potential therapeutic properties. It may serve as a lead compound for drug development, particularly in targeting specific pathways or molecular targets.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its functional groups and reactivity.
作用機序
The mechanism of action of (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate involves its interaction with specific molecular targets. The benzyloxy and methoxyphenoxy groups may facilitate binding to enzymes or receptors, while the dioxoisoindolinyl group may participate in redox reactions or other biochemical processes. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydropyran derivatives with various substituents, such as:
- (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-hydroxyphenoxy)tetrahydro-2H-pyran-3-yl acetate
- (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-chlorophenoxy)tetrahydro-2H-pyran-3-yl acetate
Uniqueness
The uniqueness of (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct reactivity, binding affinity, and biological activity compared to similar compounds.
特性
分子式 |
C37H35NO9 |
|---|---|
分子量 |
637.7 g/mol |
IUPAC名 |
[5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3 |
InChIキー |
QZTMIUALKXAHCQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)
![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)


![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)

![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)

